molecular formula C8H7Cl4NO2S B14003541 Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- CAS No. 89939-01-5

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-

Cat. No.: B14003541
CAS No.: 89939-01-5
M. Wt: 323.0 g/mol
InChI Key: AOYSKVRJSNCKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H7Cl4NO2S It is a derivative of benzenesulfonamide, characterized by the presence of three chlorine atoms on the benzene ring and an additional chloroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- typically involves the chlorination of benzenesulfonamide followed by the introduction of the chloroethyl group. The process can be summarized as follows:

    Chlorination of Benzenesulfonamide: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.

    Introduction of Chloroethyl Group: The chlorinated benzenesulfonamide is then reacted with 2-chloroethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. Additionally, the compound may interfere with bacterial growth by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- can be compared with other similar compounds, such as:

    Benzenesulfonamide: The parent compound without the chlorine and chloroethyl groups.

    2,4,5-Trichlorobenzenesulfonamide: A derivative with only the chlorine atoms on the benzene ring.

    N-(2-Chloroethyl)benzenesulfonamide: A derivative with only the chloroethyl group attached to the nitrogen atom.

The uniqueness of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89939-01-5

Molecular Formula

C8H7Cl4NO2S

Molecular Weight

323.0 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C8H7Cl4NO2S/c9-1-2-13-16(14,15)8-4-6(11)5(10)3-7(8)12/h3-4,13H,1-2H2

InChI Key

AOYSKVRJSNCKMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.